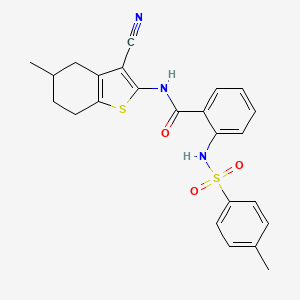

N-(3-CYANO-5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE

Description

Properties

IUPAC Name |

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3S2/c1-15-7-10-17(11-8-15)32(29,30)27-21-6-4-3-5-18(21)23(28)26-24-20(14-25)19-13-16(2)9-12-22(19)31-24/h3-8,10-11,16,27H,9,12-13H2,1-2H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQBIMXCIKARYGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-Cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-methylbenzenesulfonamido)benzamide is a compound of interest due to its potential biological activities. This article examines its biological activity through various studies, including mechanisms of action, efficacy in inhibiting specific enzymes, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C21H24N2O3S2

- Molecular Weight : 396.56 g/mol

- CAS Number : 16800241

This compound features a benzothiophene core, which is known for various pharmacological properties. The cyano group and sulfonamide moiety contribute to its biological activity.

1. Tyrosinase Inhibition

One of the significant biological activities of this compound is its ability to inhibit tyrosinase, an enzyme critical in melanin biosynthesis. Tyrosinase inhibitors are valuable in treating hyperpigmentation disorders. Studies have shown that compounds with similar structures effectively inhibit mushroom tyrosinase activity.

Table 1: Comparison of Tyrosinase Inhibition Potency

The IC50 value indicates the concentration required to inhibit 50% of the enzyme activity. The lower the IC50 value, the more potent the inhibitor.

2. Antioxidant Activity

The compound also exhibits antioxidant properties, which can protect cells from oxidative stress. In vitro studies have demonstrated its ability to scavenge free radicals such as DPPH and ABTS radicals.

Study on Melanoma Cells

In a study involving B16F10 melanoma cells, N-(3-Cyano...) was tested for its effects on melanin production and cellular tyrosinase activity. The results indicated that the compound significantly reduced melanin synthesis without inducing cytotoxicity:

- Melanin Production Reduction : 45% at 10 μM concentration.

- Cell Viability : No significant decrease in cell viability was observed at concentrations up to 50 μM.

These findings suggest that the compound could be a promising candidate for developing skin-lightening agents.

In Vivo Studies

Further research is needed to evaluate the in vivo efficacy and safety profile of this compound. Preliminary studies indicate potential benefits in dermatological applications, particularly for conditions related to excess pigmentation.

Comparison with Similar Compounds

Limitations :

No experimental data (e.g., IC₅₀, LogP) are available in the evidence for quantitative comparison.

The analog’s nitro group may confer toxicity risks, a factor absent in the target compound but requiring validation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

- Methodology : The compound's synthesis likely involves multi-step reactions, such as sulfonamide coupling or cyclization. For example, benzenesulfonamide derivatives are often synthesized via reflux with acetic acid or dioxane, as seen in similar protocols . Key steps include:

- Use of 10% NaOH under reflux for hydrolysis.

- Activation with oxalyl chloride (C₂O₂Cl₂) in dichloromethane (DCM) for amide bond formation.

- Catalysis by DMAP in DMF for improved yields.

- Optimization : Employ Design of Experiments (DoE) to vary temperature, solvent polarity, and catalyst loading. Monitor intermediates via TLC or HPLC to identify bottlenecks.

Q. Which characterization techniques are critical for confirming the compound’s structural integrity?

- Methodology :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles, especially for the tetrahydrobenzothiophene core .

- NMR spectroscopy : Compare H/C NMR shifts of the cyano, methyl, and sulfonamide groups with computational predictions (e.g., DFT).

- Mass spectrometry : Validate molecular weight (HRMS) and fragmentation patterns to confirm substituent positions.

Q. How can researchers address solubility limitations in biological assays?

- Methodology :

- Test co-solvents (e.g., DMSO:water mixtures) with incremental ratios to balance solubility and assay compatibility.

- Consider salt formation (e.g., sodium or hydrochloride salts) via acid/base titration.

- Use surfactants like Tween-80 for in vivo formulations, as seen in related benzenesulfonamide studies .

Advanced Research Questions

Q. How do structural modifications to the 4-methylbenzenesulfonamido group impact target binding affinity?

- Methodology : Design a Structure-Activity Relationship (SAR) study:

- Replace the methyl group with halogens (Cl, F) or electron-withdrawing groups (NO₂) to modulate electronic effects.

- Assess binding affinity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

- Cross-reference with crystallographic data to map interactions (e.g., hydrogen bonds with the sulfonamide oxygen) .

Q. What strategies resolve contradictions between computational docking and experimental binding data?

- Methodology :

- Re-evaluate docking parameters (e.g., protonation states, solvation models) using molecular dynamics (MD) simulations.

- Validate with mutagenesis studies targeting predicted binding pockets.

- Perform competitive binding assays with known inhibitors to confirm specificity .

Q. How can discrepancies between in vitro potency and in vivo efficacy be addressed?

- Methodology :

- Conduct metabolic stability assays (e.g., liver microsomes) to identify degradation hotspots.

- Use LC-MS/MS to track pharmacokinetic parameters (Cmax, AUC) in rodent models.

- Modify the tetrahydrobenzothiophene core to enhance bioavailability, guided by logP calculations .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

- Methodology :

- Transcriptomics/proteomics : Compare gene/protein expression profiles in treated vs. untreated cells.

- CRISPR-Cas9 knockouts : Silence putative targets to confirm pathway dependency.

- Cryo-EM/XFEL : Resolve ligand-target complexes at near-atomic resolution in dynamic states .

Data Contradiction Analysis

Q. How should researchers interpret conflicting crystallographic and NMR data on the compound’s conformation?

- Methodology :

- Crystallography : SHELXL-refined structures may show rigid conformations due to crystal packing, while NMR captures dynamic states in solution.

- MD simulations : Model conformational flexibility over 100+ ns trajectories to reconcile differences.

- Variable-temperature NMR : Probe energy barriers between conformers .

Key Considerations for Experimental Design

- Control experiments : Include analogs lacking the cyano or sulfonamide groups to isolate pharmacophoric contributions.

- Reproducibility : Pre-purify reagents (e.g., via column chromatography) to minimize batch-to-batch variability.

- Ethical compliance : Adhere to OECD guidelines for in vivo studies, including 3R principles (Reduction, Replacement, Refinement).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.